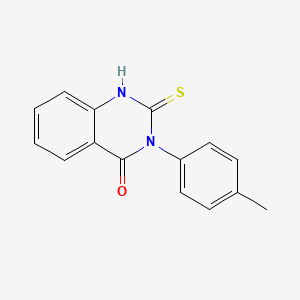

2-Mercapto-3-p-tolyl-3h-quinazolin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDORDPWMJKSUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351691 | |

| Record name | 2-mercapto-3-p-tolyl-3h-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37641-50-2 | |

| Record name | 3-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37641-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 142472 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037641502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37641-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-mercapto-3-p-tolyl-3h-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one. This molecule belongs to the quinazolinone class, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] This document details a representative experimental protocol for its synthesis and outlines the analytical techniques used for its characterization. Furthermore, potential mechanisms of action are discussed based on the known biological activities of structurally related compounds.

Synthesis

The synthesis of this compound is typically achieved through a one-pot condensation reaction involving anthranilic acid and p-tolyl isothiocyanate. This method is a common and effective way to produce various 2-mercapto-3-substituted quinazolin-4-ones.[1]

Experimental Protocol

Materials:

-

Anthranilic acid

-

p-Tolyl isothiocyanate

-

Ethanol (96%)

-

Glacial Acetic Acid (catalytic amount)

-

Dioxane (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in 96% ethanol.

-

To this solution, add p-tolyl isothiocyanate (1 equivalent).

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain it for a duration of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

-

The crude product is then purified by recrystallization from a suitable solvent, such as dioxane, to yield the pure this compound as a solid.[1]

Synthesis Workflow

Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using various spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.

Physicochemical and Spectroscopic Data

| Property | Expected Value / Observation |

| Molecular Formula | C₁₅H₁₂N₂OS |

| Molecular Weight | 268.34 g/mol |

| Appearance | Expected to be a solid, with color ranging from white to yellow. |

| Melting Point | Not explicitly reported, but expected to be in a range similar to other 2-mercapto-3-aryl-quinazolin-4-ones. |

| FTIR (KBr, cm⁻¹) | Expected characteristic peaks around: 3100-3300 (N-H stretching, if in thione tautomeric form), 1670-1690 (C=O stretching of the quinazolinone ring), 1600-1620 (C=C aromatic stretching), and 1250-1270 (C=S stretching).[3] |

| ¹H NMR (DMSO-d₆, δ ppm) | Expected signals for: aromatic protons of the quinazolinone ring (multiplets, ~7.2-8.2 ppm), aromatic protons of the p-tolyl group (two doublets, ~7.1-7.4 ppm), a singlet for the methyl protons of the p-tolyl group (~2.3 ppm), and a broad singlet for the -SH proton (if observable, could be downfield and exchangeable with D₂O).[4][5] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Expected signals for: the carbonyl carbon (~160-165 ppm), the C=S carbon (~175-180 ppm), aromatic carbons (multiple signals in the range of ~115-150 ppm), and the methyl carbon of the p-tolyl group (~20-22 ppm).[4][5] |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at approximately 268. Fragmentation patterns would likely involve the loss of the tolyl group and other characteristic fragments of the quinazolinone core.[3] |

Biological Activity and Potential Signaling Pathways

Derivatives of 2-mercapto-quinazolin-4-one are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[6][7] While the specific biological profile of this compound is not extensively documented, the activities of structurally related compounds suggest potential mechanisms of action.

Antimicrobial Activity

Many 2-mercapto-3-aryl-quinazolin-4-one derivatives have demonstrated significant activity against various bacterial and fungal strains.[6] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the mercapto group is often crucial for this activity.

Anticancer Activity and Potential Signaling Pathways

The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery. Several approved drugs, such as gefitinib and erlotinib, are quinazoline derivatives that act as tyrosine kinase inhibitors. For 2-mercapto-quinazolinone derivatives, potential anticancer mechanisms include:

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA replication and cell proliferation.

-

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key regulator of cell growth and proliferation, and its overactivity is implicated in many cancers.

-

Inhibition of NADH Dehydrogenase (Type II): This enzyme is part of the electron transport chain, and its inhibition can disrupt cellular respiration and energy production in cancer cells.

Based on these findings for related compounds, a potential signaling pathway that could be targeted by this compound is the EGFR signaling cascade.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is straightforward, and its structure can be reliably confirmed through standard analytical techniques. Based on the known biological activities of its structural analogs, this compound warrants further evaluation for its potential antimicrobial and anticancer properties, with a particular focus on its interaction with key cellular targets such as EGFR and DHFR. This guide provides a foundational framework for researchers and scientists to build upon in their exploration of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one | 37641-49-9 | Benchchem [benchchem.com]

- 3. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 4. rsc.org [rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one. This molecule belongs to the quinazolinone class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1]

Core Physicochemical Properties

This compound, with the CAS number 37641-50-2, is a solid, crystalline compound at room temperature.[2][3] Its core structure consists of a bicyclic quinazolinone ring system, featuring a mercapto group at the 2-position and a p-tolyl substituent at the 3-position.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂OS | [3] |

| Molecular Weight | 268.334 g/mol | [3] |

| CAS Number | 37641-50-2 | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 240.3-242.4 °C | Note: Data for a closely related isomer; see spectral data for confirmation. |

| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in ethanol; insoluble in water. | General solubility for this class of compounds. |

Spectral Characterization Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following table presents the characteristic spectral data.

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.51 (s, 1H, NH), 8.14 (m, 3H, Ar-H), 7.85 (m, 1H, Ar-H), 7.74 (d, J = 8.1 Hz, 1H, Ar-H), 7.52 (t, J = 7.4 Hz, 1H, Ar-H), 7.36 (d, J = 8.1 Hz, 2H, Ar-H), 2.40 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 126 MHz) | δ 162.73, 152.65, 149.28, 141.89, 135.01, 130.33, 129.64, 128.13, 127.87, 126.83, 126.30, 121.35, 21.45 (CH₃) |

| IR (KBr, cm⁻¹) | Characteristic peaks expected around 3200-3100 (N-H stretch), 1680-1660 (C=O stretch, quinazolinone), 1610-1580 (C=N stretch), and 1270-1250 (C=S stretch). |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 268. |

Experimental Protocols

The synthesis of this compound is typically achieved through a one-pot condensation reaction. The following protocol is a representative method based on established literature procedures for analogous compounds.[4][5]

Synthesis of this compound

Materials:

-

Anthranilic acid

-

p-Tolyl isothiocyanate

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (5%)

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Beakers and graduated cylinders

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in absolute ethanol.

-

Addition of Reagent: To this solution, add p-tolyl isothiocyanate (1 equivalent) dropwise while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Precipitation: After completion of the reaction, cool the mixture to room temperature. A solid precipitate should form. If not, pour the reaction mixture into a beaker containing ice-cold water with a small amount of concentrated hydrochloric acid to induce precipitation.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold distilled water and a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure this compound.

-

Drying and Characterization: Dry the purified product in a desiccator and characterize it by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the biological mechanism of this compound are limited, the activities of structurally similar compounds suggest several potential signaling pathways that this molecule may modulate.

Potential Anticancer Activity

Derivatives of 2-mercapto-quinazolin-4-one have demonstrated significant anticancer activity through various mechanisms.[1][6] These include the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the prominent targets for quinazolinone-based anticancer agents is Dihydrofolate Reductase (DHFR) . DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division. Inhibition of DHFR leads to a depletion of these building blocks, thereby halting cancer cell proliferation.

Another important mechanism of anticancer action for quinazolinone derivatives is the modulation of the PI3K/Akt signaling pathway . This pathway is frequently hyperactivated in various cancers and plays a critical role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives are also well-documented. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation can lead to a reduction in inflammation.

Conclusion

This compound is a readily synthesizable compound with a physicochemical profile that makes it an interesting candidate for further investigation in drug discovery and development. Based on the extensive research on the quinazolinone scaffold, this compound holds potential as an anticancer and anti-inflammatory agent. The elucidation of its precise mechanism of action through further biological studies is warranted to fully explore its therapeutic potential.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one (EVT-12349628) [evitachem.com]

- 3. scbt.com [scbt.com]

- 4. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its myriad derivatives, the 2-mercapto-3-aryl-3H-quinazolin-4-one series has emerged as a particularly promising class of compounds. This technical guide focuses on the biological activities of 2-mercapto-3-p-tolyl-3H-quinazolin-4-one and its derivatives, offering an in-depth exploration of their therapeutic potential, particularly in the realms of oncology and infectious diseases. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanistic insights, tailored for researchers and professionals in drug discovery and development.

Introduction

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities.[1][2] The introduction of a mercapto group at the 2-position and an aryl substituent at the 3-position of the quinazolinone ring system has been shown to be a critical determinant of their biological efficacy. Specifically, the presence of a p-tolyl group at the 3-position offers a unique combination of steric and electronic properties that can influence ligand-receptor interactions and overall bioactivity. This guide aims to consolidate the current understanding of this compound derivatives and to provide a practical framework for their further investigation.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound (CAS 37641-50-2), is typically achieved through a well-established synthetic route.[3][4] The general scheme involves the condensation of anthranilic acid with p-tolyl isothiocyanate. This reaction proceeds via the formation of a thiourea intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone ring.

Further derivatization is commonly carried out at the exocyclic sulfur atom of the 2-mercapto group. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Biological Activities and Quantitative Data

Derivatives of 2-mercapto-3-aryl-3H-quinazolin-4-one have demonstrated significant potential as both anticancer and antimicrobial agents. While specific data for a broad range of p-tolyl derivatives is an active area of research, the following tables summarize representative quantitative data from closely related analogues to illustrate the expected potency.

Anticancer Activity

The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their cytotoxic effects.

Table 1: Representative Anticancer Activity of 2-Mercapto-3-aryl-3H-quinazolin-4-one Derivatives

| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| A1 | Phenyl | MCF-7 (Breast) | 5.9 ± 0.74 | [5] |

| A2 | 4-Chlorophenyl | A2780 (Ovarian) | 0.20 ± 0.02 | [5] |

| A3 | 3,4,5-Trimethoxybenzyl | NCI-H460 (Lung) | 6.33 | [6] |

| A4 | Phenyl | HeLa (Cervical) | 10.64 - 33.62 | [7] |

Antimicrobial Activity

The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Representative Antimicrobial Activity of 2-Mercapto-3-aryl-3H-quinazolin-4-one Derivatives

| Compound ID | Aryl Substituent | Microorganism | MIC (µg/mL) | Reference |

| B1 | Phenyl | Staphylococcus aureus | >100 | [8] |

| B2 | Phenyl | Streptococcus pneumoniae | >100 | [8] |

| B3 | Phenyl | Escherichia coli | - | [9] |

| B4 | Phenyl | Pseudomonas aeruginosa | - | [9] |

Note: The data presented are for illustrative purposes based on related structures. Specific values for p-tolyl derivatives require dedicated experimental evaluation.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanism of Action

Quinazolinone derivatives are known to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2] A key mechanism involves the inhibition of protein kinases, particularly those in the PI3K/AKT and EGFR signaling pathways.[1][10]

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain quinazolinone derivatives have been shown to inhibit PI3K, leading to a downstream reduction in the phosphorylation of AKT and subsequently inducing apoptosis in cancer cells.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research on related analogues strongly suggests their potential as effective anticancer and antimicrobial compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of p-tolyl derivatives to elucidate precise structure-activity relationships. Further mechanistic studies are also warranted to identify specific molecular targets and to fully understand their interactions with key signaling pathways. The insights gained from such investigations will be instrumental in advancing these promising compounds through the drug discovery pipeline.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 37641-50-2 [chemicalbook.com]

- 4. 37641-50-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass) of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The compound this compound, a member of this versatile family, features a quinazolinone core substituted with a mercapto group at the 2-position and a p-tolyl group at the 3-position. A precise understanding of its chemical structure is fundamental for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

This technical guide provides a comprehensive overview of the expected spectroscopic profile of this compound, based on data from closely related analogues. It details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely published, a robust prediction of its spectral characteristics can be made by analyzing data from its core structure and closely related analogues, such as 2-mercapto-3-phenyl-quinazolin-4(3H)-one.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the quinazolinone ring system and the p-tolyl substituent.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~13.5 - 12.5 | Broad Singlet | 1H | SH (Thiol) |

| ~8.10 | Doublet | 1H | H-5 (Quinazolinone) |

| ~7.85 | Triplet | 1H | H-7 (Quinazolinone) |

| ~7.70 | Doublet | 1H | H-8 (Quinazolinone) |

| ~7.50 | Triplet | 1H | H-6 (Quinazolinone) |

| ~7.40 | Doublet | 2H | H-2'/H-6' (p-tolyl) |

| ~7.30 | Doublet | 2H | H-3'/H-5' (p-tolyl) |

| ~2.40 | Singlet | 3H | CH₃ (p-tolyl) |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The predicted data is extrapolated from known spectra of 2-mercapto-3-phenyl-quinazolin-4(3H)-one.[2]

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~176.5 | C=S (Thione) |

| ~160.6 | C=O (Amide) |

| ~139.9 | C-4' (p-tolyl) |

| ~139.2 | C-4a (Quinazolinone) |

| ~135.5 | C-7 (Quinazolinone) |

| ~135.0 | C-1' (p-tolyl) |

| ~129.5 | C-3'/C-5' (p-tolyl) |

| ~128.5 | C-2'/C-6' (p-tolyl) |

| ~127.4 | C-5 (Quinazolinone) |

| ~125.4 | C-6 (Quinazolinone) |

| ~117.1 | C-8a (Quinazolinone) |

| ~21.2 | CH₃ (p-tolyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data is typically acquired using a KBr pellet method.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3200 - 3100 | Medium, Broad | N-H Stretching (tautomeric form) |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2600 - 2550 | Weak | S-H Stretching |

| ~1685 | Strong | C=O Stretching (Amide) |

| ~1610 | Strong | C=N Stretching |

| ~1590, 1470 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C=S Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

| m/z (Predicted) | Interpretation |

| ~268 | [M]⁺, Molecular Ion |

| ~269 | [M+1]⁺ |

| ~253 | [M - CH₃]⁺ |

| ~177 | [M - C₇H₇N]⁺ |

| ~119 | [C₇H₅NO]⁺ |

| ~91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of quinazolinone derivatives.[3][4]

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]

-

¹H NMR Acquisition : Acquire the spectrum with a standard single-pulse sequence. Use a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[4] A sufficient number of scans (e.g., 16-32) should be used to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR Acquisition : Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to ¹H NMR. Use a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[3]

-

Data Processing : Process the raw data (FID) by applying a Fourier transform. The spectrum should be phased, baseline corrected, and calibrated to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the dry sample with 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[3]

-

Pellet Formation : Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a transparent or translucent disc.[3]

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[3]

-

Data Acquisition : First, record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[3]

Mass Spectrometry Protocol (Electron Impact)

-

Sample Introduction : Introduce a small amount (<1 mg) of the solid sample into the mass spectrometer using a direct insertion probe.[3]

-

Instrumentation : Use a mass spectrometer equipped with an Electron Impact (EI) ion source.[3]

-

Data Acquisition : The sample is vaporized by heating the probe. The resulting gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio to generate the mass spectrum.[3]

Workflow and Logical Relationships

The structural elucidation of a novel compound like this compound follows a logical workflow. The process begins with synthesis and purification, followed by a series of spectroscopic analyses. Each technique provides complementary information that, when combined, allows for an unambiguous structure confirmation.

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

An In-depth Technical Guide on the Crystal Structure of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential biological significance of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the expected molecular geometry, details the experimental protocols for its synthesis and crystallographic analysis based on closely related compounds, and summarizes the known biological activities of the broader 2-mercapto-quinazolin-4-one class.

Introduction

Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The fusion of a pyrimidine ring with a benzene ring forms the core quinazolinone scaffold, which serves as a "privileged structure" capable of interacting with a wide array of biological targets. Substitutions at the 2 and 3 positions of the quinazolinone ring are particularly crucial in modulating the pharmacological profile of these molecules.

The introduction of a mercapto group at the 2-position and a p-tolyl group at the 3-position, yielding this compound (CAS No. 37641-50-2), is anticipated to confer specific physicochemical and biological properties. The tolyl group can influence the molecule's lipophilicity and steric interactions with target proteins, while the mercapto group offers a reactive handle for further chemical modifications and can participate in crucial interactions, such as hydrogen bonding and metal chelation.

Synthesis and Characterization

The synthesis of this compound typically follows a well-established route for 2,3-disubstituted quinazolin-4-ones.

General Synthesis Workflow

The primary synthetic route involves the condensation of anthranilic acid with p-tolyl isothiocyanate. This reaction is often carried out under reflux in a suitable solvent, such as ethanol.

Experimental Protocol: Synthesis

A general procedure for the synthesis of 2-mercapto-3-substituted quinazolin-4-ones is as follows:

-

Reaction Setup: A mixture of anthranilic acid (1 equivalent) and p-tolyl isothiocyanate (1 equivalent) is taken in a round-bottom flask.

-

Solvent Addition: Anhydrous ethanol is added to the flask to dissolve the reactants.

-

Reflux: The reaction mixture is heated under reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound is typically confirmed using various spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | ~3400 (N-H stretch, tautomeric form), ~3100 (Ar-H stretch), ~1680 (C=O stretch of quinazolinone), ~1600 (C=N stretch), ~1250 (C=S stretch). |

| ¹H NMR (δ, ppm) | ~12.0 (s, 1H, SH, tautomeric form), 7.0-8.5 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃ of tolyl group). |

| ¹³C NMR (δ, ppm) | ~178 (C=S), ~162 (C=O), 120-150 (aromatic carbons), ~21 (CH₃ of tolyl group). |

| Mass Spec. (m/z) | The molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₅H₁₂N₂OS (268.34 g/mol ) would be observed, along with characteristic fragmentation patterns.[2] |

Crystal Structure Analysis

While the specific crystal structure of this compound has not been reported, analysis of related quinazolinone derivatives allows for a prediction of its structural features and the methodology for its determination.

Expected Molecular Geometry

The molecule is expected to be largely planar, with the quinazolinone core forming a rigid bicyclic system. The p-tolyl group attached to the N3 position will likely be twisted out of the plane of the quinazolinone ring to minimize steric hindrance. The 2-mercapto group can exist in tautomeric equilibrium with the 2-thioxo form, which can influence bond lengths and angles within the pyrimidine ring. Intermolecular interactions, such as hydrogen bonding involving the N-H or S-H groups and the carbonyl oxygen, as well as π-π stacking between the aromatic rings, are expected to play a significant role in the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure would involve the following steps:

-

Single Crystal Growth: High-quality single crystals are grown from a suitable solvent or solvent mixture using techniques like slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct or Patterson methods and refined using full-matrix least-squares techniques.

Representative Crystallographic Data

The following table presents representative crystallographic data for a related quinazolinone derivative, 3-amino-2-propylquinazolin-4(3H)-one, to illustrate the expected parameters.

| Parameter | Value for a Related Quinazolinone [3] |

| Chemical Formula | C₁₁H₁₃N₃O |

| Formula Weight | 203.24 |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a, c (Å) | a = 24.1525 (5), c = 9.6500 (2) |

| α, β, γ (°) | α = 90, β = 90, γ = 120 |

| Volume (ų) | 4875.1 (2) |

| Z | 18 |

| Density (calc) | 1.247 Mg/m³ |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 296 |

Potential Biological Significance

While specific biological studies on this compound are limited, the broader class of 2-mercapto-quinazolin-4-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.

Known Activities of 2-Mercapto-Quinazolinones

Derivatives of 2-mercapto-quinazolin-4-one have been reported to exhibit the following activities:

-

Antimicrobial and Antifungal Activity: The quinazolinone scaffold is a common feature in many antimicrobial agents.

-

Anti-inflammatory Activity: Several derivatives have shown potent anti-inflammatory effects.

-

Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4]

-

Anticonvulsant Activity: The quinazolinone nucleus is a key component of some central nervous system active drugs.

-

Antioxidant Activity: The mercapto group can contribute to the radical scavenging properties of these molecules.[1]

The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors. The nature of the substituent at the 3-position significantly influences this interaction.

Putative Signaling Pathway Involvement

The diverse biological activities of quinazolinone derivatives suggest their interaction with multiple signaling pathways. For instance, their anticancer effects may be mediated through the inhibition of protein tyrosine kinases, induction of apoptosis, or cell cycle arrest. The anti-inflammatory actions could be linked to the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The substitution at the 2- and 3-positions of the quinazolin-4(3H)-one core, as seen in 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one, is crucial in defining the pharmacological profile of these compounds. Based on the available literature for related analogs, the primary mechanisms of action appear to revolve around enzyme inhibition and induction of apoptosis, leading to potential anticancer, antimicrobial, and anti-inflammatory effects.

Potential Mechanisms of Action

The biological activity of 2-mercapto-quinazolin-4-one derivatives can be attributed to several underlying mechanisms, primarily enzyme inhibition and interference with cellular signaling pathways.

Carbonic Anhydrase Inhibition:

A significant body of research has focused on 2-mercapto-quinazolin-4-one derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton and are involved in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. The sulfonamide group of inhibitors typically coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion essential for catalysis.[4] While the title compound lacks a sulfonamide moiety, the quinazolinone scaffold itself has been shown to contribute to CA inhibition.

Tyrosine Kinase Inhibition:

Quinazolinone derivatives are well-established as tyrosine kinase inhibitors.[5] For instance, some derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[6] The mechanism often involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking the downstream signaling cascade.

Other Enzyme Targets:

Studies on various quinazolinone derivatives have revealed inhibitory activity against a range of other enzymes, including:

-

Dihydrofolate Reductase (DHFR): Some 2-mercapto-quinazolin-4-one analogs have demonstrated DHFR inhibition, an important target in cancer chemotherapy.[6]

-

Phosphodiesterase-I (PDE-I): Certain 2-substituted quinazolin-4(3H)-ones have been identified as inhibitors of PDE-I.[3]

-

DNA Gyrase: The structural similarity of quinazolinones to fluoroquinolones suggests a potential mechanism involving the inhibition of bacterial DNA gyrase (Topoisomerase II), an enzyme crucial for DNA replication.[7][8]

The anticancer effects of quinazolinone derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Induction of Apoptosis:

Many quinazolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various pathways, including the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), leading to the activation of caspases.[9]

Cell Cycle Arrest:

These compounds can also cause cell cycle arrest, often at the G2/M phase, by interfering with the formation and function of the mitotic spindle. Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[10][11]

Inhibition of Angiogenesis:

Inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) signaling by some quinazolinone derivatives suggests a potential anti-angiogenic mechanism, which would restrict tumor growth by cutting off its blood supply.[6]

Quantitative Biological Data for Structurally Similar Compounds

The following tables summarize the quantitative data for various 2-mercapto-quinazolin-4-one derivatives from the literature. This data provides an indication of the potential potency of the title compound.

Table 1: Carbonic Anhydrase Inhibition Data for 2-Mercapto-Quinazolinone Derivatives

| Compound/Derivative | Target Isoform(s) | Inhibition Constant (KI) or IC50 | Reference |

| 4-(2-(2-(substituted-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamides | hCA I, II, IX, XII | KI values ranging from nM to µM | [1] |

| 2-Substituted quinazolin-4(3H)-ones | Carbonic Anhydrase-II | IC50 values ranging from 61.33 to 191.93 µM | [3] |

| 3-Amino-2-aryl quinazolin-4(3H)-ones | bCA-II, hCA-II | IC50 values ranging from 8.9 to 67.3 µM (bCA-II) and 14.0 to 59.6 µM (hCA-II) | [12] |

Table 2: Anticancer Activity Data for Quinazolinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 2-Styrylquinazolin-4(3H)-one | HT29 (Colon) | <1 | [11] |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Multiple cell lines | <0.05 | [11] |

| 2-Substituted quinazolin-4(3H)-one derivatives | Jurkat (T cell ALL), NB4 (AML) | <5 | [13] |

| 2-mercapto-quinazolin-4-one analog with 2-benzylthio moiety | Various | DHFR inhibition IC50 = 0.30 µM, EGFR-TK inhibition IC50 = 13.40 nM | [6] |

| Quinazolin-4(3H)-one derivatives | MCF-7 (Breast), A2780 (Ovarian) | Ranging from 0.14 to >16 µM | [5] |

Table 3: Antimicrobial Activity Data for Quinazolinone Derivatives

| Compound/Derivative | Microbial Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 2-(chloromethyl)-3-(substituted)-quinazoline-4(3H)-ones | Gram-positive and Gram-negative bacteria | Not specified, but showed activity | [14] |

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic effect observed | [15] |

| Quinazolin-4(3H)-one derivatives with hydrazone or pyrazole moieties | Gram-positive and Gram-negative bacteria, Fungi | MICs ranging from 3.9 to 62.5 µg/mL | [8] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays mentioned in the literature for similar compounds.

A common synthetic route involves the condensation of anthranilic acid with an appropriate aryl isothiocyanate.[16][17]

Materials:

-

Anthranilic acid

-

p-tolyl isothiocyanate

-

Ethanol (or another suitable solvent)

Procedure:

-

A mixture of anthranilic acid (1 equivalent) and p-tolyl isothiocyanate (1 equivalent) in ethanol is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired this compound.

-

The product can be further purified by recrystallization from a suitable solvent.

This is a standard method to determine the inhibitory activity against carbonic anhydrase.[4][18][19]

Materials:

-

Purified human carbonic anhydrase (hCA) isoforms

-

Test compound (this compound) dissolved in DMSO

-

HEPES or Tris buffer

-

CO2-saturated water

-

Phenol red indicator

Procedure:

-

An assay solution is prepared containing buffer and phenol red indicator.

-

The CA enzyme is added to the assay solution, with and without the test inhibitor at various concentrations.

-

The enzyme-inhibitor solution is pre-incubated for a specific time at a controlled temperature.

-

In a stopped-flow instrument, the enzyme solution is rapidly mixed with CO2-saturated water.

-

The change in absorbance at 557 nm (for phenol red) is monitored over time as the pH decreases due to the formation of carbonic acid.

-

The initial velocity of the reaction is calculated from the linear portion of the absorbance curve.

-

Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][20]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a proposed signaling pathway and a general experimental workflow.

Caption: Proposed anticancer signaling pathway for 2-mercapto-quinazolin-4-one derivatives.

Caption: General experimental workflow for the synthesis and biological evaluation of quinazolinone derivatives.

References

- 1. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Potential Assessment of 2-Substituted Quinazolin-4(3H)-ones as Inhibitors of Phosphodiesterase-I and Carbonic Anhydrase-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 2-Mercapto-3-aryl-quinazolin-4(3H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic evaluation of 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives, a class of heterocyclic compounds that has garnered significant interest in anticancer drug discovery. While specific data for 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one is not extensively available in the public domain, this paper synthesizes the current knowledge from a range of structurally related analogs. The presented data, experimental protocols, and pathway visualizations offer a predictive framework and a methodological foundation for the assessment of this and other novel quinazolinone compounds.

Core Concepts in Quinazolinone Cytotoxicity

Quinazolinone derivatives are recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The core structure of 4(3H)-quinazolinone serves as a versatile scaffold for chemical modifications, particularly at the 2 and 3 positions, which significantly influences their biological activity.[3] The introduction of a mercapto group at the 2-position, often followed by S-alkylation or the presence of various substituents at the 3-position, has been a successful strategy in developing potent cytotoxic agents.[4][5][6]

The anticancer effects of these compounds are believed to be mediated through various mechanisms, including the inhibition of protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[6][7] Some derivatives have also been shown to interfere with tubulin polymerization, a key process in cell division.[8][9]

Data Presentation: Cytotoxicity of 2-Mercapto-3-substituted-quinazolin-4(3H)-one Analogs

The following tables summarize the 50% inhibitory concentration (IC50) values for a selection of 2-mercapto-3-substituted-4(3H)-quinazolinone derivatives against various human cancer cell lines. This data, collated from multiple studies, highlights the structure-activity relationships and the spectrum of activity for this class of compounds. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | 2-mercapto-3-(substituted benzyl) | HeLa | Varies | [7] |

| 2-mercapto-3-(substituted benzyl) | MCF-7 | Varies | [7] | |

| Compound 11g | 2-mercapto-3-(quinoxalinyl)-6-nitro | HeLa | < 10 | [7] |

| Series 2 | 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl) | Multiple | GI50: 6.33 - 17.90 | [4] |

| Compound 7 | N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide | Multiple | GI50: 17.90 | [4] |

| Compound 19 | N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide | Multiple | GI50: 6.33 | [4] |

| Series 3 | 2,3-disubstituted quinazolin-4(3H)-one | HepG2 | Varies | [6] |

| Compound 5b | 3-benzyl-2-((4-carbamoyl-2-hydroxyphenacyl)thio)quinazolin-4(3H)-one | HepG2 | < Sorafenib | [6] |

| Series 4 | 2-mercapto-3-phenyl/benzyl quinazolin-4(3H)-one esters and hydrazides | MCF7 | 0.20 - >16.43 | [10] |

| 2-mercapto-3-phenyl/benzyl quinazolin-4(3H)-one esters and hydrazides | A2780 | 0.14 - >3.00 | [10] | |

| Compound A3 | 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one | PC3 | 10 | [1] |

| 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one | MCF-7 | 10 | [1] | |

| 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one | HT-29 | 12 | [1] | |

| Compound 8h | 6-hydroxy-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | SKLU-1 | 23.09 µg/mL | |

| 6-hydroxy-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | MCF-7 | 27.75 µg/mL | ||

| 6-hydroxy-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | HepG-2 | 30.19 µg/mL | ||

| Compound 8c | Quinazolinone-based chalcone | SK-LU-1 | 8.04 µg/mL | [11] |

Experimental Protocols

A standardized approach to assessing in vitro cytotoxicity is crucial for the comparability of results. The following protocols outline the general synthesis of the quinazolinone scaffold and the most commonly employed method for evaluating cytotoxicity, the MTT assay.

General Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-ones

The synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones is typically achieved through a multi-step process, which can be adapted to introduce a variety of substituents.

-

Formation of the Quinazolinone Core: The synthesis often begins with the reaction of anthranilic acid or a substituted anthranilic acid with an appropriate isothiocyanate (e.g., p-tolyl isothiocyanate for the target compound) in a suitable solvent like ethanol.[10][12] This reaction is typically carried out under reflux conditions to yield the 2-mercapto-3-substituted-quinazolin-4(3H)-one.[10]

-

Purification: The crude product is then purified, commonly through recrystallization from a solvent such as ethanol or dimethylformamide (DMF), to obtain the pure compound.[13]

-

Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][6]

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][7]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent like DMSO to prepare a stock solution. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound at various concentrations, and the plates are incubated for a specified period (e.g., 48 or 72 hours). Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

-

MTT Addition and Incubation: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for in vitro cytotoxicity evaluation using the MTT assay.

Caption: General synthesis pathway for this compound.

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by quinazolinone derivatives.

References

- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development [jst.vn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Solubility and stability studies of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one

An In-depth Technical Guide: Solubility and Stability Studies of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] The 2-mercapto-3-substituted quinazolin-4-ones, in particular, have attracted considerable interest. Understanding the physicochemical properties of a specific derivative, this compound, is fundamental for its development as a potential therapeutic agent. Its solubility directly impacts bioavailability and formulation strategies, while its stability profile is crucial for determining shelf-life and ensuring safety and efficacy.

This technical guide outlines the essential studies required to comprehensively characterize the solubility and stability of this compound. It details experimental protocols and provides a structure for data presentation.

Solubility Studies

The poor aqueous solubility of many 4(3H)-quinazolinone derivatives is a known challenge, primarily attributed to their rigid, fused heterocyclic ring system and lipophilic nature, which leads to high crystal lattice energy.[2] A thorough investigation of solubility in various solvents is a critical first step.

Qualitative Solubility

A preliminary assessment of solubility in a range of common laboratory solvents provides initial insights into the compound's polarity.

Table 1: Illustrative Qualitative Solubility of this compound

| Solvent | Polarity Index | Predicted Solubility |

| Water | 9.0 | Insoluble[3] |

| Methanol | 6.6 | Slightly Soluble[3] |

| Ethanol | 5.2 | Soluble |

| Acetone | 5.1 | Soluble[3] |

| Dichloromethane | 3.4 | Freely Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | Freely Soluble[3][4] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble[3] |

Quantitative Solubility (Equilibrium Method)

The equilibrium solubility method, often employing the gravimetric technique, provides precise quantitative data.[4][5] This involves determining the concentration of a saturated solution at a specific temperature.

Table 2: Hypothetical Quantitative Solubility Data in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 7.4 Buffer) | < 0.01 | < 3.7 x 10⁻⁵ |

| Ethanol | 5.2 | 1.9 x 10⁻² |

| Propylene Glycol | 15.8 | 5.9 x 10⁻² |

| DMSO | > 100 | > 0.37 |

Experimental Protocol: Equilibrium Solubility Determination (Gravimetric Method)

This protocol outlines the steps to determine the equilibrium solubility of the title compound.[4][5]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitation, it is crucial to maintain the temperature.

-

Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particulates.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

-

Quantification: Weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in mg/mL or other desired units.

Equilibrium Solubility Determination Workflow

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6]

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation products and establish degradation pathways. This involves exposing the compound to conditions more severe than accelerated stability testing.

Table 3: Conditions for Forced Degradation Studies

| Condition | Typical Stressor | Purpose |

| Hydrolysis | 0.1 N HCl, Water, 0.1 N NaOH | To test for degradation in acidic, neutral, and basic environments. |

| Oxidation | 3-30% H₂O₂ | To investigate susceptibility to oxidative degradation. |

| Photolysis | Exposure to UV/Visible light (ICH Q1B) | To assess photostability. |

| Thermal | Elevated temperature (e.g., 60-80°C) | To evaluate thermal stability and identify thermally induced degradants.[7] |

Experimental Protocol: General Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in the appropriate stressor medium (e.g., 0.1 N HCl, 3% H₂O₂).

-

Stress Application: Expose the solutions to the specified conditions (e.g., heat in a water bath, expose to a photostability chamber). Include a control sample stored under normal conditions.

-

Time Points: Withdraw aliquots at predefined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization/Quenching: Neutralize acidic/basic samples or quench oxidative reactions as appropriate.

-

Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Data Evaluation: Quantify the parent compound's degradation and identify and quantify any major degradation products.

References

A Comprehensive Technical Guide to the Synthesis of Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a critical scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] The versatile nature of the quinazolinone ring system has spurred the development of a multitude of synthetic strategies, from classical condensation reactions to modern catalytic and green chemistry approaches. This technical guide provides an in-depth review of the most pertinent and widely employed methods for the synthesis of quinazolinone derivatives, complete with detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable synthetic route.

Classical Synthetic Methodologies

The foundational approaches to quinazolinone synthesis, primarily the Niementowski and Griess syntheses, have been instrumental in the initial exploration of this chemical space. These methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and broad applicability.

The Niementowski Quinazolinone Synthesis

The Niementowski reaction is a cornerstone in the synthesis of 4(3H)-quinazolinones, typically involving the thermal condensation of an anthranilic acid with an amide.[4][5][6] A common variation employs formamide to produce the parent quinazolin-4(3H)-one.[4] The versatility of this method allows for the introduction of a wide array of substituents on both the benzene and pyrimidine rings by selecting appropriately substituted starting materials.[4]

Conventional Heating Method: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one [4]

-

Materials: 2-Aminobenzohydrazide (0.01 mol), 2-Chlorobenzaldehyde (0.01 mol), Ethanol (20 mL), Pyridine (catalytic amount).

-

Procedure: A mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is refluxed for 10 hours in the presence of a catalytic amount of pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.[4]

Microwave-Assisted Method: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one [4]

-

Materials: 2-Aminobenzohydrazide (0.01 mol), 2-Chlorobenzaldehyde (0.01 mol), Ethanol (10 mL).

-

Procedure: In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is subjected to microwave irradiation. The specific power and time parameters should be optimized for the microwave reactor being used. Post-irradiation, the mixture is cooled, and the product is isolated by filtration.

The Griess Synthesis

The first reported synthesis of a quinazolinone derivative in 1869 is attributed to Griess.[7] This initial method involved the reaction of anthranilic acid with cyanogen in ethanol to form 2-ethoxy-4(3H)-quinazolinone, which could then be converted to 2-amino-4(3H)-quinazolinone by treatment with ammonia or to 2,4(1H,3H)-quinazolinedione upon hydrolysis.[8] While historically significant, this method is less commonly used today due to the hazardous nature of cyanogen.

Modern Synthetic Methodologies

Advances in synthetic organic chemistry have led to the development of more efficient, versatile, and environmentally benign methods for quinazolinone synthesis. These include microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and various green chemistry approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[5][9] This is particularly advantageous for the synthesis of quinazolinone derivatives, where classical methods can be lengthy.[4][5]

-

Step 1: A mixture of an anthranilic acid and a carboxylic acid is irradiated in a microwave reactor.

-

Step 2: Upon consumption of the starting materials (monitored by TLC), an amine is added to the reaction mixture, and it is subjected to a second round of microwave irradiation at a higher temperature.

-

Work-up: The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Metal-Catalyzed Synthesis

Transition-metal catalysis, particularly with copper and palladium, has provided highly efficient and modular routes to quinazolinone derivatives. These methods often involve C-H activation, cross-coupling, and domino reactions, allowing for the construction of complex quinazolinone structures from simple precursors.[1][10][11]

-

Materials: 2-Bromobenzoic acid (1 mmol), aldehyde (1 mmol), aqueous ammonia (2 mmol), Copper(I) iodide (CuI, 5.0 mol%), Dimethyl sulfoxide (DMSO, 5 mL).

-

Procedure: The reagents are combined in a reaction vessel and heated at 100 °C under an oxygen atmosphere for 10 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by extraction and purified by column chromatography. This method demonstrates good tolerance for various electron-donating and electron-withdrawing substituents on the aldehyde.[12]

Green Synthesis Approaches

In line with the principles of green chemistry, several environmentally friendly methods for quinazolinone synthesis have been developed. These approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.[3][13][14]

The use of ultrasound irradiation can significantly enhance reaction rates and yields in the synthesis of quinazolinone derivatives.[15][16][17] The cavitation phenomenon induced by ultrasound promotes better mixing and mass transfer.[17]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones [15]

-

Materials: Isatoic anhydride, an aldehyde, and an amine or ammonium acetate, catalyzed by Pt-MWCNTs nanocomposites.

-

Procedure: The reactants and catalyst are subjected to ultrasound irradiation. This method is noted for its short reaction times and high yields.[15]

Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to volatile organic solvents.[3] A common DES for this synthesis is a mixture of choline chloride and urea.

Experimental Protocol: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones in a Deep Eutectic Solvent [3]

-

DES Preparation: Choline chloride (0.05 mol) and urea (0.1 mol) are heated together at 90°C until a clear liquid forms. The DES is then cooled to room temperature.

-